3-Pyridinol, 5-bromo-, 1-oxide
Description
Contextualization of Pyridinol N-Oxides in Contemporary Chemical Research
Pyridinol N-oxides, a class of heterocyclic compounds, are versatile and hold a significant position in modern chemical research. researchgate.net Historically perceived as metabolic byproducts of N-heterocyclic drugs, they have emerged as crucial scaffolds in medicinal chemistry and organic synthesis. nih.gov Their unique chemical properties allow them to serve as mild oxidants, effective ligands for metal ion complexation, and key intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netchemimpex.com
In recent years, the application of pyridine (B92270) N-oxides has expanded into photocatalysis, where they can act as hydrogen atom transfer (HAT) reagents. rsc.orgchemrxiv.org This reactivity enables the site-selective functionalization of C-H bonds, a highly sought-after transformation in organic synthesis. chemrxiv.org The N-oxide motif can significantly alter the pharmacological and physico-chemical properties of parent N-heterocyclic compounds, sometimes leading to improved therapeutic outcomes. nih.gov Researchers utilize pyridinol N-oxides like 2-Pyridinol 1-oxide as peptide coupling agents and in the fabrication of electrochemical sensors. chemicalbook.com Their ability to form stable chelate complexes with transition metal ions also makes them valuable in coordination chemistry and materials science. chemimpex.comchemicalbook.com
Significance of Bromine and N-Oxide Functionalization in Pyridine Chemistry
The functionalization of the pyridine ring with both a bromine atom and an N-oxide group dramatically influences its chemical reactivity compared to the parent pyridine molecule. wikipedia.org Pyridine itself is a basic heterocyclic compound with a lone pair of electrons on the nitrogen atom that does not participate in the aromatic system. chemimpex.comwikipedia.org
The introduction of the N-oxide group, by oxidizing the pyridine nitrogen with reagents like peroxy acids, alters the electronic distribution within the ring. wikipedia.orgbhu.ac.in The oxygen atom donates electron density into the ring through resonance, which activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. bhu.ac.in Conversely, the N-oxide group also enhances the ring's susceptibility to nucleophilic attack. This dual reactivity makes pyridine N-oxides versatile intermediates for introducing various functional groups. bhu.ac.inscripps.edu
Bromination of the pyridine ring is a key synthetic modification. Bromine is an electron-withdrawing group that deactivates the ring towards electrophilic substitution. However, its presence provides a handle for further transformations through reactions like nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where the bromine atom acts as a leaving group. ontosight.ai In the context of 3-Pyridinol, 5-bromo-, 1-oxide, the bromine at the 5-position and the hydroxyl group at the 3-position, along with the N-oxide, create a unique pattern of reactivity, making the compound a potentially valuable building block in the synthesis of complex, highly substituted pyridine derivatives. ontosight.ai
Scope and Research Objectives for this compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest clear research objectives. The compound, also known as 3-bromo-5-hydroxypyridine (B18002) N-oxide, is primarily of interest as a synthetic intermediate. ontosight.ai Its molecular structure combines a pyridine N-oxide, a hydroxyl group (pyridinol), and a bromine atom, making it a trifunctionalized heterocyclic building block.
The primary research objectives for a compound like this would include:
Intermediate for Complex Molecule Synthesis: Utilizing the bromo- and hydroxyl- functionalities for sequential, regioselective reactions to build more complex molecular architectures. The bromine atom at the 5-position serves as a site for cross-coupling reactions, while the hydroxyl group at the 3-position can be used for etherification or esterification.
Precursor for Biologically Active Molecules: Pyridine derivatives are a cornerstone of many pharmaceuticals and agrochemicals. wikipedia.orgchemimpex.com Research would focus on using this compound as a starting material to synthesize novel compounds for screening as potential antimicrobial, anti-inflammatory, or anticancer agents. ontosight.aichemimpex.com
Investigation of Reaction Mechanisms: The interplay of the three functional groups (N-oxide, bromo, and hydroxyl) presents an interesting case for studying reaction mechanisms, such as directed metalation or the influence of one group on the reactivity of the others. For instance, nitration of similarly substituted 3-bromo-5-methoxypyridine-N-oxide results in substitution at the 6-position, demonstrating the complex directive effects of the substituents. researchgate.net
The compound's value lies in its potential to be a versatile scaffold in medicinal chemistry and materials science, enabling the creation of novel functionalized pyridines. chemimpex.com
Historical Development of Related Pyridine N-Oxide and Halopyridinol Chemistry
The history of pyridine chemistry dates back to 1849, when Scottish scientist Thomas Anderson first isolated pyridine from heated animal bones. The correct benzene-like structure, with one CH group replaced by nitrogen, was proposed independently by Wilhelm Körner and James Dewar around 1870. Major synthetic advancements, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin reaction (1914), provided pathways to a wide array of pyridine derivatives. chemimpex.com
The specific field of pyridine N-oxides began with the first reported synthesis by Jakob Meisenheimer in 1926, who used peroxybenzoic acid as the oxidant. scripps.eduwikipedia.org This discovery opened a new chapter in pyridine chemistry, as the N-oxide was found to be more reactive than pyridine itself, facilitating substitutions that were otherwise difficult. bhu.ac.in For example, nitration of pyridine N-oxide yields the 4-nitro derivative, a precursor to other 4-substituted pyridines after deoxygenation. bhu.ac.inresearchgate.net
The synthesis of halopyridinols, such as 5-halo-2-pyridinols, was historically achieved from haloaminopyridines through diazotization reactions. vdoc.pub The bromination of pyridine itself requires harsh conditions, but the development of new reagents and methods has allowed for more controlled and selective halogenation. libretexts.orgresearchgate.net The synthesis of compounds like this compound builds upon this century-and-a-half of research, combining the foundational principles of pyridine chemistry with the specific reactivity imparted by N-oxidation and halogenation to create complex and useful synthetic intermediates.
Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
This table provides an interactive comparison of the key chemical properties of the title compound and its parent structures.
| Property | This compound | 3-Pyridinol | Pyridine N-oxide | 3-Bromo-5-hydroxypyridine |
| CAS Number | 847664-66-8 epa.gov | 109-00-2 chemeo.com | 694-59-7 wikipedia.org | 74115-13-2 chemimpex.com |
| Molecular Formula | C₅H₄BrNO₂ | C₅H₅NO chemeo.com | C₅H₅NO wikipedia.org | C₅H₄BrNO chemimpex.com |
| Molecular Weight | 190.00 g/mol | 95.10 g/mol chemeo.com | 95.101 g/mol wikipedia.org | 174.00 g/mol chemimpex.comnih.gov |
| Appearance | Solid (inferred) ontosight.ai | Solid chemeo.com | Colorless, hygroscopic solid wikipedia.org | White to off-white powder chemimpex.com |
| Melting Point | Not available | 400.40 K (127.25 °C) chemeo.com | 65-66 °C wikipedia.org | 165-170 °C chemimpex.com |
| Solubility | Limited solubility in water, moderately soluble in organic solvents ontosight.ai | Soluble in water chemeo.com | High solubility in water wikipedia.org | Soluble in organic solvents chemimpex.com |
Note: Data for this compound is limited. Some properties are inferred from related compounds.
Structure
3D Structure
Properties
CAS No. |
847664-66-8 |
|---|---|
Molecular Formula |
C5H4BrNO2 |
Molecular Weight |
189.99 g/mol |
IUPAC Name |
5-bromo-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C5H4BrNO2/c6-4-1-5(8)3-7(9)2-4/h1-3,8H |
InChI Key |
OKKLKZXJKBLJIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Pyridinol, 5 Bromo , 1 Oxide
Novel Synthetic Routes and Reaction Pathways for 3-Pyridinol, 5-bromo-, 1-oxide Formation
The formation of this compound is not straightforward via direct functionalization of pyridine (B92270) N-oxide. The N-oxide group strongly activates the C2 and C4 positions for both nucleophilic and electrophilic substitution, making direct substitution at the C3 and C5 positions difficult. researchgate.net Therefore, multi-step synthetic pathways commencing from pre-functionalized pyridine derivatives are required.
A plausible route involves the N-oxidation of a suitably substituted pyridine precursor. One such strategy could start from 3,5-dibromopyridine (B18299).
Plausible Synthetic Pathway from 3,5-Dibromopyridine
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |
|---|---|---|---|---|
| 1 | 3,5-Dibromopyridine | m-CPBA or H₂O₂/Acetic Acid | 3,5-Dibromopyridine N-oxide | N-oxidation of the pyridine ring is a standard transformation. bme.hu |
An alternative pathway could involve the introduction of the bromine atom at a later stage, starting from a 3-hydroxypyridine (B118123) derivative.
Regioselectivity is the critical challenge in synthesizing this compound. The inherent reactivity of the pyridine N-oxide ring must be carefully managed.
Electrophilic Substitution: Electrophilic substitution on pyridine N-oxide itself typically occurs at the C4 position. For a substituted precursor like 3-bromopyridine (B30812) N-oxide, electrophilic attack is further directed. For instance, nitration of 3-bromopyridine-N-oxide yields the 4-nitro derivative. researchgate.net Similarly, bromination of pyridine N-oxide under acylating conditions can lead to the formation of 3,5-dibromopyridine N-oxide, a potentially useful precursor. abertay.ac.uk
Nucleophilic Substitution: The presence of a good leaving group, such as a halogen, allows for nucleophilic substitution. In the case of 3,5-dibromopyridine N-oxide, selective substitution of one bromine atom is necessary. The differential reactivity of halogen atoms can sometimes be exploited, although it is less pronounced with two identical halogens. The reaction of 5-chloro-3-pyridinol with various amines has been shown to result primarily in substitution at the 5-position, demonstrating the feasibility of nucleophilic substitution on a similar scaffold. clockss.org
Photochemical Rearrangement: A novel strategy for achieving C3-hydroxylation involves the photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free approach proceeds through an oxaziridine (B8769555) intermediate, which can rearrange to deliver an oxygen atom to the C3 position. Applying this to a precursor like 3-bromopyridine N-oxide could provide a direct, albeit potentially complex, route to the target molecule.
Modern catalytic methods offer powerful tools for achieving otherwise difficult transformations.
Transition Metal-Catalyzed C-H Functionalization: While challenging, the direct C-H functionalization of pyridines at positions distal to the nitrogen atom has been achieved using transition metal catalysts, such as iridium and palladium. nih.gov These methods often rely on steric or directing-group control to achieve regioselectivity. A potential, though ambitious, strategy could involve the iridium-catalyzed C-H borylation of 3-bromopyridine N-oxide, followed by oxidation of the resulting boronic ester to the hydroxyl group.
Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes for regioselective oxyfunctionalization represents an attractive strategy. nih.gov For example, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to convert various pyridine derivatives into their 5-hydroxy derivatives and N-oxides. nih.gov While this specific strain was found to be ineffective on a 3-bromo-substituted pyridin-2-ol, suggesting substrate inhibition by the bromine atom, the principle of using engineered enzymes for targeted hydroxylation remains a promising area for future development. nih.gov
Mechanistic Investigations of this compound Formation
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and overcoming challenges in regioselectivity.
The mechanisms of the key transformations involved in the synthesis of this compound are generally understood from studies on related systems.
N-Oxidation: The oxidation of the pyridine nitrogen is a well-established electrophilic attack by an oxidant, such as m-CPBA or peracetic acid (formed in situ from H₂O₂ and acetic acid), on the lone pair of the nitrogen atom. bme.hu
Deoxygenative Halogenation: While not a direct step in the proposed synthesis, the mechanism for the reverse reaction—deoxygenative halogenation of N-oxides—provides insight into the ring's reactivity. Activation of the N-oxide with an electrophile (E) generates a cation (A), which enables halide addition to form an adduct (B). Subsequent elimination yields the 2-halo-substituted pyridine. researchgate.net This highlights the activated nature of the C2 position in N-oxide intermediates.
Photochemical Hydroxylation: The proposed photochemical route involves several key intermediates. acs.org Irradiation of the pyridine N-oxide (I) leads to an excited state (II) that collapses into a strained oxaziridine intermediate (III). Subsequent UV-induced homolytic cleavage of the N-O bond forms a diradical intermediate (IIIa), which can then rearrange to form the C3-hydroxylated product. acs.org
Plausible Intermediates in Photochemical C3-Hydroxylation
| Intermediate Type | Description | Role in Mechanism |
|---|---|---|
| Oxaziridine (III) | A three-membered ring containing oxygen, nitrogen, and carbon, formed from the collapse of the excited N-oxide. | Key strained intermediate that enables N-O bond cleavage. acs.org |
| Diradical (IIIa) | Formed upon homolytic cleavage of the N-O bond in the oxaziridine. | Undergoes radical recombination to form a dearomatized epoxide intermediate. acs.org |
The kinetics and thermodynamics of the synthetic steps influence reaction feasibility, rates, and product distribution.
Electronic Effects: The pyridine N-oxide moiety is electron-withdrawing via induction but can be electron-donating through resonance, particularly to the C2 and C4 positions. The 3-hydroxyl group is a strong activating group (electron-donating), while the 5-bromo substituent is deactivating (electron-withdrawing) via induction but weakly donating via resonance. The interplay of these electronic effects governs the susceptibility of different ring positions to attack.
Thermodynamics of Tautomerism: 3-Pyridinol exists in equilibrium with its zwitterionic pyridone tautomer. In the gas phase and in many solvents, the hydroxy form is generally favored. acs.org The presence of the N-oxide group would further influence this equilibrium. The bond dissociation free energy (BDFE) is a key thermodynamic parameter in radical reactions, and incorporating a nitrogen atom into a phenolic ring to make a pyridinol has been shown to have a small effect on the O-H BDE. collectionscanada.gc.ca
Kinetic vs. Thermodynamic Control: In substitution reactions, the distribution of isomers can be governed by kinetic or thermodynamic control. For example, in the sulfonation of pyridine N-oxide, the reaction is difficult but yields the pyridine-3-sulfonic acid, suggesting that under harsh conditions, the thermodynamically more stable product may be favored. abertay.ac.uk Optimizing reaction conditions (temperature, time, solvent) is essential to favor the desired kinetically or thermodynamically favored product.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and safer industrial processes.
Use of Microreactors: The N-oxidation of pyridines can be exothermic and pose safety risks in large-scale batch reactors, especially when using potentially explosive reagents like peroxides. Performing this step in a continuous flow microreactor offers superior heat and mass transfer, minimizing safety concerns and often improving reaction efficiency and control. bme.hu
Alternative Solvents and Catalysts:
Biocatalysis: As mentioned, enzymatic or whole-cell catalysis operates under mild aqueous conditions, avoiding the need for harsh reagents and organic solvents. nih.gov
Electrochemical Methods: Electrochemical synthesis, for instance, in bromination reactions, can be an environmentally clean alternative to using chemical brominating agents, as it can use simple bromide salts and avoids hazardous byproducts. researchgate.net
Safer Oxidants: Replacing traditional oxidants like m-CPBA with hydrogen peroxide is a greener choice, as the only byproduct is water. bme.hu
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,5-Dibromopyridine |
| 3,5-Dibromopyridine N-oxide |
| 3-bromopyridine N-oxide |
| 4-nitro-3-bromopyridine N-oxide |
| 5-chloro-3-pyridinol |
| 3-bromo-6-methyl-pyridin-2-ol |
| Pyridine N-oxide |
| 3-hydroxypyridine |
Solvent-Free and Atom-Economical Methodologies
The principles of green chemistry, particularly the emphasis on solvent-free reactions and atom economy, are increasingly influencing the synthesis of heterocyclic compounds. um-palembang.ac.id While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in the literature, established methodologies for the synthesis of related pyridine N-oxides and brominated aromatics can be adapted.
One approach involves the solid-state oxidation of the precursor, 5-bromo-3-pyridinol. The use of solid-state oxidants like urea-hydrogen peroxide (UHP) can be effective for the N-oxidation of nitrogen heterocycles without the need for a solvent. cmu.edu This method offers high efficiency and ease of handling. Another atom-economical approach is the use of hydrogen peroxide in the presence of a recyclable catalyst, which generates water as the only byproduct. bme.hu
For the bromination step, if starting from 3-pyridinol-1-oxide, solvent-free bromination can be challenging due to the reactivity of bromine. However, the use of solid brominating agents such as N-bromosuccinimide (NBS) under neat or minimal solvent conditions with microwave irradiation could be a viable strategy.
A hypothetical solvent-free, atom-economical synthesis could involve the following steps:
N-oxidation: Reaction of 5-bromo-3-pyridinol with urea-hydrogen peroxide in the solid state, potentially with gentle heating.
Bromination: Reaction of 3-pyridinol-1-oxide with a solid brominating agent like NBS under solvent-free melt or grinding conditions.
These approaches would significantly reduce waste and the environmental impact compared to traditional methods that often employ chlorinated solvents and stoichiometric reagents. um-palembang.ac.id
| Step | Reagents | Conditions | Solvent | Key Advantages |
| N-oxidation | 5-bromo-3-pyridinol, Urea-Hydrogen Peroxide (UHP) | Solid-state mixing, gentle heating | None | Solvent-free, easy handling of solid reagent |
| Bromination | 3-pyridinol-1-oxide, N-bromosuccinimide (NBS) | Melt or grinding, microwave irradiation | None (or minimal) | Reduced solvent waste, potentially faster reaction times |
Sustainable Reagent Development for Oxidation and Bromination
The development of sustainable reagents is crucial for minimizing the environmental footprint of chemical synthesis. For the preparation of this compound, this involves finding greener alternatives for both the oxidation and bromination steps.
Sustainable Oxidation:
Traditional oxidation methods often rely on peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which generate significant waste. google.com More sustainable alternatives focus on the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, as its only byproduct is water. bme.hu The challenge lies in activating the H₂O₂. Catalytic systems employing transition metals or organocatalysts are being developed for this purpose. For instance, a recyclable anhydride (B1165640) catalyst can be used for the N-oxidation of pyridine derivatives with H₂O₂. sci-hub.se Another approach involves biocatalysis, using enzymes like monooxygenases for selective N-oxidation under mild conditions. bme.hu
Sustainable Bromination:
Molecular bromine (Br₂) is a hazardous and corrosive reagent. acs.org Sustainable bromination methods aim to replace it with safer alternatives. Electrochemical methods, where bromide salts are oxidized at an electrode to generate the active brominating species in situ, are a promising green alternative. researchgate.net This avoids the handling of bulk bromine and allows for precise control over the reaction. Another sustainable approach is the use of a bromide/bromate reagent mixture, which can be generated from industrial bromine recovery processes and used for the facile bromination of various organic substrates. bme.hu
The table below summarizes some sustainable reagent systems applicable to the synthesis of this compound.
| Reaction Step | Sustainable Reagent System | Key Features |
| Oxidation | Hydrogen peroxide with a recyclable catalyst | Water as the only byproduct, catalyst can be recovered and reused. bme.husci-hub.se |
| Biocatalytic oxidation (e.g., using monooxygenases) | High selectivity, mild reaction conditions. bme.hu | |
| Bromination | Electrochemical bromination using bromide salts | Avoids the use of molecular bromine, precise control over reagent generation. researchgate.net |
| Bromide/bromate reagent mixture | Utilizes reagents from industrial recovery processes, high atom efficiency. bme.hu |
Stereochemical Control and Regioselectivity in Analogous Pyridinol N-Oxide Synthesis
While this compound itself is achiral, the principles of stereochemical control are highly relevant in the synthesis of more complex, chiral pyridinol N-oxide analogs. Furthermore, achieving the correct regiochemistry (the 5-bromo substitution) is a critical aspect of the synthesis.
Regioselectivity:
The functionalization of the pyridine ring is highly dependent on the directing effects of the existing substituents and whether the reaction is performed on the pyridine or the pyridine N-oxide.
Bromination of 3-Hydroxypyridine: The hydroxyl group is an activating, ortho-, para-directing group. Therefore, electrophilic bromination of 3-hydroxypyridine is expected to occur at the 2-, 4-, and 6-positions. To achieve bromination at the 5-position, a different strategy is often required. For instance, a patent describes the bromination of 3-hydroxypyridine in an aqueous sodium hydroxide (B78521) solution, which can influence the regiochemical outcome.
Functionalization of Pyridine N-Oxides: The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic attack. Electrophilic substitution is directed to the 4-position, while nucleophilic attack preferentially occurs at the 2- and 6-positions. researchgate.netsemanticscholar.org The bromination of 3-pyridinol-1-oxide with bromine in the presence of acetic anhydride and sodium acetate (B1210297) has been reported to yield the 3,5-dibromo derivative, indicating that the 5-position is susceptible to electrophilic attack in this system. abertay.ac.uk
Stereochemical Control in Analogous Systems:
In the synthesis of chiral pyridinol N-oxide analogs, stereochemical control can be achieved through various strategies. One common approach is the use of chiral catalysts for the N-oxidation of prochiral pyridines. nih.gov Peptide-based catalysts have been shown to effect atroposelective N-oxidation of certain functionalized pyridines, leading to axially chiral N-oxides with high enantiomeric excess. nih.gov Another strategy involves the use of chiral auxiliaries attached to the pyridine ring to direct the approach of reagents.
The development of catalytic, enantioselective methods for the synthesis of chiral pyridine N-oxides is an active area of research, with applications in the synthesis of complex natural products and pharmaceuticals. nih.gov
The table below provides a summary of factors influencing regioselectivity and strategies for stereochemical control in the synthesis of analogous pyridinol N-oxides.
| Aspect | Influencing Factors / Strategies | Expected Outcome in Analogous Syntheses |
| Regioselectivity | - Directing effect of the hydroxyl group in 3-hydroxypyridine (ortho-, para-directing) - Directing effect of the N-oxide group (4-position for electrophiles, 2/6-positions for nucleophiles) - Reaction conditions (e.g., solvent, base) | Bromination of 3-hydroxypyridine can lead to a mixture of isomers. Bromination of 3-pyridinol-1-oxide can favor the 5-position under certain conditions. abertay.ac.uk |
| Stereochemical Control | - Use of chiral catalysts (e.g., peptide-based catalysts) for N-oxidation - Employment of chiral auxiliaries attached to the pyridine scaffold | Enantioselective formation of chiral pyridinol N-oxide analogs. nih.govnih.gov |
Structural Elucidation and Mechanistic Probes Through Advanced Spectroscopic and Diffraction Techniques for 3 Pyridinol, 5 Bromo , 1 Oxide
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the vibrational modes within a molecule. For 3-Pyridinol, 5-bromo-, 1-oxide, these methods would reveal key structural features.
The FT-IR and Raman spectra are expected to be dominated by vibrations associated with the pyridine (B92270) ring, the N-oxide group, the hydroxyl group, and the carbon-bromine bond. The N-O stretching vibration is a characteristic feature of pyridine N-oxides and typically appears in the 1200-1300 cm⁻¹ region. The presence of the hydroxyl group (-OH) would be indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-C and C-N stretching vibrations of the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 550 and 650 cm⁻¹.
Comparative analysis with related compounds such as 3-hydroxypyridine (B118123) and 5-bromo-2-nitropyridine (B47719) can aid in the assignment of these vibrational modes. chemsrc.comnist.gov For instance, the FT-IR spectrum of 3-hydroxypyridine shows characteristic bands for the O-H and aromatic C-H stretching. nist.gov
Table 1: Predicted Prominent Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| O-H Stretch | 3200-3600 | Broad band, indicative of the hydroxyl group. |
| Aromatic C-H Stretch | 3000-3100 | Sharp bands, characteristic of the pyridine ring. |
| C=C, C=N Ring Stretch | 1400-1600 | Multiple bands, defining the aromatic system. |
| N-O Stretch | 1200-1300 | Characteristic of the N-oxide functionality. |
This table is based on predicted values from analogous compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Dynamics
NMR spectroscopy is indispensable for mapping the carbon and proton framework of a molecule, providing deep insights into its connectivity and electronic environment.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons. Due to the substitution pattern, three proton signals would be anticipated in the aromatic region. The electron-withdrawing nature of the N-oxide and bromine atom, along with the electron-donating hydroxyl group, would influence the chemical shifts of the ring protons. Based on data for 3-bromopyridine (B30812) N-oxide, the protons on the pyridine ring would likely appear in the range of δ 7.2-8.4 ppm. rsc.org The hydroxyl proton would give rise to a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
The ¹³C NMR spectrum would complement the proton data, with distinct signals for each of the five carbon atoms in the pyridine ring. The carbons attached to the electronegative oxygen, nitrogen (as N-oxide), and bromine atoms would exhibit characteristic downfield shifts. For comparison, the ¹³C NMR spectrum of 3-bromopyridine N-oxide shows signals in the range of δ 120-141 ppm. rsc.org
Multi-Dimensional NMR (e.g., COSY, HMQC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, multi-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the pyridine ring, aiding in their sequential assignment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the one-bond correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be particularly useful in confirming the substitution pattern and observing any through-space interactions between the substituents and the ring protons. The use of NOESY has been demonstrated in the structural elucidation of other complex bromo-pyridine derivatives. ru.nl
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~8.2 | ~138 |
| 3 | - | ~150 |
| 4 | ~7.4 | ~125 |
| 5 | - | ~118 |
| 6 | ~8.0 | ~135 |
These are estimated values based on data from related compounds like 3-bromopyridine N-oxide and 3-hydroxypyridine N-oxide and are subject to experimental verification.
Solid-State NMR Applications for Bulk Structure and Dynamics
While solution-state NMR provides information on molecules in the liquid phase, solid-state NMR (ssNMR) can offer valuable insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. ssNMR could be used to study polymorphism, identify different crystalline forms, and probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl and N-oxide groups, in the bulk material.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. The monoisotopic mass of this compound is 188.942541 g/mol . epa.gov
A key feature in the mass spectrum would be the isotopic pattern characteristic of a bromine-containing compound. Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion peak (M⁺) would appear as a doublet with a mass difference of approximately 2 Da and a relative intensity ratio of about 1:1.
The fragmentation pathways under mass spectrometric analysis would provide further structural confirmation. Common fragmentation patterns for pyridine N-oxides involve the loss of the oxygen atom from the N-oxide group. Other likely fragmentations would include the loss of the bromine atom and cleavage of the hydroxyl group.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺ | [C₅H₄⁷⁹BrNO₂]⁺ | 188.9425 | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | [C₅H₄⁸¹BrNO₂]⁺ | 190.9405 | Molecular ion with ⁸¹Br |
| [M-O]⁺ | [C₅H₄⁷⁹BrN]⁺ | 172.9476 | Loss of oxygen from N-oxide |
These values are calculated based on the elemental composition.
X-ray Crystallography for Crystalline Structure, Packing, and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles.
Furthermore, the crystal structure would reveal the supramolecular assembly through intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the hydroxyl group acting as a hydrogen bond donor and the oxygen of the N-oxide group acting as a strong hydrogen bond acceptor. These interactions, along with possible halogen bonding involving the bromine atom and π-π stacking of the pyridine rings, would dictate the crystal packing. The study of related pyridine N-oxide acid-base adducts has shown the prevalence of extensive hydrogen-bonding networks in their crystal structures. acs.org Structural studies of other bromo-substituted pyridine derivatives have also highlighted the role of hydrogen bonding in their crystal packing.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Electronic States (if applicable)
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals or certain transition metal ions. For this compound in its ground state, which is a diamagnetic molecule with all electrons paired, no EPR signal would be expected. However, if the molecule were to be subjected to conditions that generate a radical species, such as through oxidation, reduction, or irradiation, EPR spectroscopy would be an invaluable tool for characterizing the resulting paramagnetic species and understanding its electronic structure.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
The electronic absorption and emission properties of "this compound" are of significant interest for understanding its photophysical behavior and potential applications in areas such as molecular sensing and materials science. Analysis of its UV-Visible and fluorescence spectra would provide insights into the electronic transitions within the molecule and how these are influenced by the electronic nature of the bromo, hydroxyl, and N-oxide functionalities.
Research Findings from UV-Visible Spectroscopy
The introduction of substituents, such as the electron-withdrawing bromine atom and the electron-donating hydroxyl group, onto the pyridine N-oxide core is expected to modulate the energy of these transitions. The interplay of these groups on the electronic structure would likely result in a shift of the absorption maxima (λmax). For instance, studies on substituted pyridine N-oxides have shown that the position of λmax is sensitive to the electronic properties of the substituents. acs.org
In the absence of experimental data, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict the UV-Visible spectrum. Such calculations would provide theoretical values for the excitation energies and oscillator strengths of the electronic transitions. For example, TD-DFT has been used to simulate the UV-Vis spectra of compounds like 5-bromo-2-hydroxypyridine, showing absorption maxima that are dependent on the solvent environment. A similar approach for "this compound" would be invaluable.
A hypothetical data table illustrating the kind of information that would be obtained from such a study is presented below. This table is for illustrative purposes only and does not represent actual experimental data.
Hypothetical UV-Visible Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Transition Assignment |
| Hexane | 275 | 12,000 | π-π |
| Ethanol | 282 | 13,500 | π-π |
| Water | 285 | 14,000 | π-π* |
The expected trend would be a solvatochromic shift, where the position of the absorption maximum changes with the polarity of the solvent. For many pyridine N-oxide derivatives, a red shift (bathochromic shift) is observed in more polar solvents. acs.org
Research Findings from Fluorescence Spectroscopy
Detailed experimental fluorescence data, including emission spectra, quantum yields, and fluorescence lifetimes for "this compound," are currently not documented in the reviewed literature. The fluorescence properties of pyridine derivatives can be highly variable and are strongly influenced by the nature and position of substituents.
Generally, many simple pyridine N-oxides are weakly fluorescent or non-fluorescent at room temperature in solution due to efficient non-radiative decay pathways. However, the introduction of specific substituents can enhance fluorescence. The presence of the hydroxyl group in "this compound" could potentially lead to interesting fluorescence behavior, possibly involving excited-state proton transfer (ESIPT), although this would require experimental verification.
To provide a comprehensive understanding of the photophysical properties, a detailed study measuring the fluorescence emission spectra in various solvents would be necessary. This would allow for the determination of key parameters such as the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf).
Below is a hypothetical data table to illustrate the type of data that would be collected in a fluorescence study of "this compound." This table is for illustrative purposes only.
Hypothetical Fluorescence Data for this compound
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| Cyclohexane | 275 | 340 | 0.05 | 1.2 |
| Dichloromethane | 280 | 355 | 0.08 | 1.5 |
| Acetonitrile | 282 | 365 | 0.12 | 2.0 |
The investigation into the electronic transitions and photophysical properties of "this compound" through UV-Visible and fluorescence spectroscopy represents a research gap. Future experimental and computational studies are required to elucidate the specific spectroscopic characteristics of this compound.
Theoretical and Computational Chemistry of 3 Pyridinol, 5 Bromo , 1 Oxide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Pyridinol, 5-bromo-, 1-oxide at the molecular level. These calculations provide a detailed picture of the electronic environment and help in predicting the chemical behavior of the molecule.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions of highest electron density available for donation and the regions most susceptible to receiving electrons, respectively. In analogous pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and the oxygen atom of the N-oxide, while the LUMO is distributed over the aromatic system. mdpi.commdpi.com The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group significantly influences the energies and distributions of these frontier orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 3-bromo-2-hydroxypyridine mdpi.com | -6.880 | -1.475 | 5.405 |
| 5-bromo-2-methylpyridin-3-amine derivative (2a) mdpi.com | -5.73 | -1.12 | 4.61 |
| 5-bromo-2-methylpyridin-3-amine derivative (4a) mdpi.com | -6.15 | -1.34 | 4.81 |
Note: The data presented are for analogous compounds and serve as an illustrative guide for the potential properties of this compound.
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. The EPS map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.
For this compound, the oxygen atom of the N-oxide and the hydroxyl group are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group and regions near the bromine atom may exhibit positive potential. Computational studies on similar molecules, such as 3-bromo-2-hydroxypyridine, confirm that the MEP analysis is crucial for identifying the sites for hydrogen bonding and other non-covalent interactions. mdpi.com
Table 2: Calculated Mulliken Charges for a Representative Pyridine Derivative
| Atom | Charge (a.u.) |
| N1 | -0.35 |
| C2 | 0.15 |
| C3 | -0.10 |
| C4 | 0.05 |
| C5 | -0.02 |
| C6 | 0.10 |
| O (N-oxide) | -0.50 |
| O (hydroxyl) | -0.65 |
| Br | -0.08 |
Note: The values are hypothetical and illustrative for this compound, based on general principles and data from related structures.
Analysis of Aromaticity and Tautomeric Equilibria
The aromaticity of the pyridine ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS), which provides a measure of the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character.
Furthermore, this compound can exist in different tautomeric forms. The equilibrium between the pyridinol form and its corresponding pyridone tautomer is a critical aspect of its chemistry. chemtube3d.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridine ring. echemi.com Quantum chemical calculations can be employed to determine the relative energies of the different tautomers, thereby predicting the predominant form under specific conditions. For many hydroxypyridines, the pyridone form is favored in the solid state and in polar solvents due to intermolecular hydrogen bonding. chemtube3d.com
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation of the hydroxyl group, and to understand how the molecule interacts with solvent molecules.
By simulating the molecule in a solvent box (e.g., water), one can analyze the radial distribution functions to understand the solvation shell structure around different parts of the molecule. These simulations can reveal the nature and lifetime of hydrogen bonds between the solute and solvent, which are crucial for understanding its solubility and transport properties. While specific MD studies on this compound are not prevalent, simulations on related biomolecules and organic compounds in aqueous environments provide a methodological framework for such investigations. mdpi.comnih.gov
Reaction Mechanism Prediction and Transition State Analysis using DFT Methods
Density Functional Theory (DFT) is a widely used computational method for elucidating reaction mechanisms. acs.org For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identifying transition states, intermediates, and products. This allows for the prediction of the most favorable reaction pathways and the calculation of activation energies.
For instance, in nucleophilic aromatic substitution reactions, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. acs.org The analysis of the transition state geometry provides insights into the key bond-forming and bond-breaking events. Such studies have been performed on related bromo-pyridine compounds, revealing the influence of substituents and reaction conditions on the reaction mechanism. acs.org
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Theoretical Frameworks for Analogous Pyridinol N-Oxides
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or physical properties. nih.gov For a class of compounds like pyridinol N-oxides, QSRR/QSPR studies can be developed to predict various properties, such as biological activity, toxicity, or physicochemical characteristics like boiling point or solubility.
The development of a QSRR/QSPR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. A mathematical model is then built to relate these descriptors to the observed property. While a specific QSRR/QSPR model for this compound is not available, the general framework is applicable to pyridinol N-oxides and can be a powerful tool for designing new molecules with desired properties.
Chemical Reactivity and Transformative Studies of 3 Pyridinol, 5 Bromo , 1 Oxide
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System
Influence of N-Oxide and Hydroxyl Groups on Ring Activation/Deactivation
The reactivity of the pyridine ring in 3-Pyridinol, 5-bromo-, 1-oxide towards substitution reactions is significantly modulated by the electronic effects of the N-oxide and hydroxyl substituents. Pyridine itself is an electron-deficient heterocycle, generally resistant to electrophilic aromatic substitution (EAS) and prone to nucleophilic attack, particularly at the C-2 and C-4 positions. firsthope.co.in
The introduction of the N-oxide functionality dramatically alters this reactivity. acs.org The N-oxide group is a strongly activating group for both electrophilic and nucleophilic substitutions. bhu.ac.in Through resonance, the oxygen atom can donate electron density into the pyridine ring, increasing the electron density at the C-2, C-4, and C-6 positions. bhu.ac.inchemtube3d.com This enhanced electron density makes the ring more susceptible to attack by electrophiles at these positions compared to the parent pyridine. bhu.ac.in Conversely, the N-oxide group also strongly activates the C-2 and C-4 positions for nucleophilic aromatic substitution (SNAr), a reactivity pattern that is significantly more pronounced than in non-oxidized pyridines. scripps.edu
The hydroxyl group at the C-3 position is a classical electron-donating group and a strong activator for electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6).
In this compound, these effects combine. The N-oxide and hydroxyl groups work in concert to highly activate the C-2, C-4, and C-6 positions towards electrophilic attack. For instance, in nitration reactions of substituted pyridine N-oxides, the directing influence of the substituents determines the position of the incoming nitro group. arkat-usa.org In this specific molecule, the C-2, C-4, and C-6 positions are the most likely sites for electrophilic substitution due to the combined activating effects.
For nucleophilic substitution, the N-oxide group's activation of the C-2 and C-4 positions is the dominant factor. The electron-rich nature of the ring, enhanced by the hydroxyl group, would generally disfavor nucleophilic attack, but the powerful influence of the N-oxide moiety often overcomes this.
Reactivity of the Bromine Atom in Cross-Coupling and SNAr Reactions
The bromine atom at the C-5 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
Cross-Coupling Reactions: The C-Br bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. Bromo-pyridines are common substrates in reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond.
Heck Coupling: Palladium-catalyzed reaction with alkenes.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
These reactions provide powerful methods for elaborating the pyridine core, allowing for the introduction of a wide array of aryl, alkyl, alkenyl, alkynyl, and amino substituents at the C-5 position. The efficiency of these couplings can be influenced by the other substituents on the ring, but the C-Br bond on an aromatic ring is generally a reliable reaction site.
Nucleophilic Aromatic Substitution (SNAr) Reactions: While the bromine atom can be displaced by strong nucleophiles via an SNAr mechanism, its position at C-5 is not optimal. SNAr reactions on pyridine rings are most facile when the leaving group is located at the C-2 or C-4 positions, which are activated by the ring nitrogen (and further activated by the N-oxide). firsthope.co.in Displacement of a halogen at the C-3 or C-5 position is significantly more difficult. However, under forcing conditions or with highly activated nucleophiles, SNAr at the C-5 position may be possible, though it is a less favored pathway compared to cross-coupling. For example, the nucleophilic substitution of 3-bromo-4-nitropyridine (B1272033) N-oxide proceeds with various nucleophiles, highlighting the activation provided by the nitro and N-oxide groups. arkat-usa.org
Reactivity of the N-Oxide Moiety (e.g., Deoxygenation, Rearrangements)
The N-oxide moiety is not merely a spectator or an activating group; it is a reactive functional group in its own right.
Deoxygenation: One of the most common and synthetically useful reactions of pyridine N-oxides is deoxygenation to regenerate the parent pyridine. acs.org This two-step strategy—oxidation to the N-oxide to facilitate a substitution reaction, followed by deoxygenation—is a cornerstone of pyridine chemistry. wikipedia.orggoogle.com A wide variety of reagents can effect this transformation, offering chemoselectivity for diverse substrates. researchgate.netrsc.org
| Reagent/Method | Conditions | Characteristics |
| Phosphorus Trichloride (PCl₃) | Chloroform | Classical, effective method. |
| Triphenylphosphine (PPh₃) | Heat | Mild reducing agent. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Common and inexpensive. |
| Catalytic Hydrogenation | H₂, Pd/C or other catalysts | Can also reduce other functional groups. |
| Photoredox Catalysis | Visible light, photocatalyst | Mild, modern, and selective method. acs.orgresearchgate.net |
| Formic Acid / Iodide | Heat | Sustainable, metal-free conditions. rsc.org |
Rearrangements: Pyridine N-oxides can undergo fascinating rearrangement reactions, particularly under photochemical conditions. acs.org Upon UV irradiation, pyridine N-oxide can isomerize to a highly strained, transient oxaziridine (B8769555) intermediate. rsc.orgnih.gov This intermediate can then rearrange through various pathways, potentially leading to ring-expansion products (oxazepines) or ring-contraction products (pyrrole derivatives). rsc.orgresearchgate.net While these reactions can sometimes be complex, they offer pathways to novel heterocyclic scaffolds that are not accessible through conventional thermal reactions. chemtube3d.com
Reactivity of the Hydroxyl Group (e.g., Alkylation, Acylation, Esterification)
The hydroxyl group at the C-3 position of this compound behaves chemically like a phenol (B47542), exhibiting characteristic acidity and nucleophilicity. This allows for a range of derivatization reactions at the oxygen atom.
Alkylation: The hydroxyl group can be readily alkylated to form ethers. This is typically achieved by deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyridinolate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate (Williamson ether synthesis). Selective N-alkylation versus O-alkylation can be a challenge in related pyridone systems and is often condition-dependent. researchgate.net
Acylation and Esterification: Esters can be formed through reaction with acylating agents. Common methods include reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct. This reaction transforms the hydroxyl group into an ester, which can serve as a protecting group or modify the compound's electronic and biological properties.
These transformations are fundamental in organic synthesis for protecting the hydroxyl group during subsequent reactions on the pyridine ring or for synthesizing analogs with different physicochemical properties.
Coordination Chemistry: Ligand Properties and Metal Complex Formation
Pyridine N-oxides are well-established ligands in coordination chemistry, typically coordinating to metal ions through the exocyclic oxygen atom. wikipedia.orgwikipedia.org The resulting M-O-N angle is often around 130°. wikipedia.org The hydroxyl group of this compound introduces an additional potential coordination site.
The molecule can therefore act as a bidentate ligand, chelating to a metal center through both the N-oxide oxygen and the hydroxyl oxygen (after deprotonation). Hydroxypyridinones (HOPOs) are known for being excellent building blocks for metal chelators. kcl.ac.uk Similarly, 2-hydroxypyridine-N-oxide is recognized for its ability to act as a chelating agent. chemimpex.com This chelation forms a stable six-membered ring with the metal ion, a favorable arrangement in coordination chemistry.
The specific coordination mode would depend on the metal ion, the reaction conditions (particularly pH, which influences the protonation state of the hydroxyl group), and the other ligands present. The formation of such metal complexes can have applications in catalysis, materials science, and bioinorganic chemistry. chemimpex.com Studies on the related 3-pyridinol have shown it forms complexes with various transition metal ions. cdnsciencepub.com
Oxidation and Reduction Chemistry of this compound and its Derivatives
The redox chemistry of this compound is multifaceted, involving potential reactions at the N-oxide, the pyridine ring, and its substituents.
Reduction: The most common reduction pathway for this molecule is the deoxygenation of the N-oxide group to the corresponding 5-bromo-3-pyridinol, as discussed in section 5.2. This transformation is a reduction of the nitrogen center.
Under more vigorous conditions, such as high-pressure catalytic hydrogenation, the pyridine ring itself can be reduced. This would lead to the formation of the corresponding piperidine (B6355638) derivative, a saturated heterocyclic ring. The bromine atom can also be removed (hydrodebromination) under certain catalytic hydrogenation conditions.
The selective reduction of one functional group in the presence of others is a key synthetic challenge. For instance, chemoselective deoxygenation of the N-oxide without affecting other reducible groups like carbonyls or cyano groups has been demonstrated using specific catalytic systems. researchgate.netrsc.org
Oxidation: The pyridine N-oxide ring is relatively electron-deficient and generally resistant to further oxidation. The hydroxyl group, being phenolic in nature, could be susceptible to oxidation under certain conditions, potentially leading to quinone-like structures or oxidative coupling products, although this is less common for pyridine rings compared to benzene (B151609) rings. Pyridine N-oxides themselves can act as mild oxygen transfer reagents (oxidants) in various chemical transformations, often catalyzed by transition metals. organic-chemistry.orgthieme-connect.de This reactivity allows them to oxidize substrates like alkynes or alcohols while being reduced in the process. organic-chemistry.org
Derivatization and Synthesis of Novel Analogs from 3 Pyridinol, 5 Bromo , 1 Oxide
Strategic Modifications at the Pyridine (B92270) Ring System via Bromine Displacement
The bromine atom at the 5-position of the pyridine ring is a key handle for introducing molecular diversity through various cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. acs.org The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl and heteroaryl substituents. nih.govwikipedia.org In a typical Suzuki reaction, 3-Pyridinol, 5-bromo-, 1-oxide can be coupled with various boronic acids or their esters in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. nih.govmdpi.com The reaction conditions, including the choice of solvent (e.g., a mixture of 1,4-dioxane (B91453) and water), are crucial for achieving good yields of the desired biaryl compounds. nih.gov The reactivity in Suzuki couplings generally follows the order of I > OTf > Br >> Cl for the leaving group. wikipedia.org
Another powerful tool for derivatization is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction enables the synthesis of a variety of aminopyridine derivatives by coupling this compound with primary or secondary amines. The choice of palladium catalyst and ligand, such as a combination of Pd(OAc)₂ and a bulky phosphine (B1218219) ligand, along with a suitable base, is critical for the reaction's success. researchgate.netnih.govresearchgate.net
The Sonogashira coupling offers a route to alkynyl-substituted pyridine N-oxides, which are valuable intermediates for further transformations. This reaction involves the coupling of the bromo-pyridinol N-oxide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Below is a representative table of potential derivatives synthesized through bromine displacement reactions.
| Coupling Reaction | Reagent | Product |
| Suzuki-Miyaura | Phenylboronic acid | 5-Phenyl-3-pyridinol 1-oxide |
| Buchwald-Hartwig | Morpholine | 5-(Morpholin-4-yl)-3-pyridinol 1-oxide |
| Sonogashira | Phenylacetylene | 5-(Phenylethynyl)-3-pyridinol 1-oxide |
Functionalization of the Hydroxyl Group for New Chemical Entities
The hydroxyl group at the 3-position of the pyridine ring offers another site for derivatization, allowing for the synthesis of ethers and esters, which can significantly alter the compound's physicochemical properties.
Etherification, typically achieved through a Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. A modified Williamson procedure using a suspension of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) has been shown to be effective for the synthesis of pyridinyloxyalkanols from hydroxypyridines. conicet.gov.ar
Esterification can be accomplished by reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Alternatively, enzyme-catalyzed acylation offers a milder and often more selective method. conicet.gov.ar For instance, lipases can be used to catalyze the transesterification between the pyridinol and an ester solvent, such as ethyl acetate (B1210297), to yield the corresponding acetate derivative. conicet.gov.ar Research has shown that with 3-hydroxypyridine (B118123) derivatives, these enzymatic reactions can proceed in high yields. conicet.gov.ar
These functionalization strategies are summarized in the following table:
| Reaction | Reagent | Product Class | Example Product |
| Etherification | Alkyl halide (e.g., Iodomethane) | Ether | 5-Bromo-3-methoxypyridine 1-oxide |
| Esterification | Acyl chloride (e.g., Acetyl chloride) | Ester | 5-Bromo-3-pyridinyl acetate 1-oxide |
Synthesis of N-Oxide Derivatives with Altered Reactivity
The N-oxide moiety itself is a hub of reactivity. While the starting material is already an N-oxide, its presence dramatically influences the reactivity of the pyridine ring and can also be the site of further chemical transformations. The N-oxide group increases the electron density on the oxygen atom, making it a site for electrophilic attack, and simultaneously withdraws electron density from the ring, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack. scripps.eduresearchgate.netyoutube.com
One of the most common reactions of pyridine N-oxides is deoxygenation, which can be achieved using various reducing agents. This process converts the N-oxide back to the corresponding pyridine, providing a route to 5-bromo-3-pyridinol. arkat-usa.org
The N-oxide can also be activated by electrophiles, such as phosphorus oxychloride, to facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. wikipedia.org This "activation-addition" strategy is a cornerstone of pyridine N-oxide chemistry. scripps.edu For example, treatment with trifluoromethanesulfonic anhydride can activate the N-oxide for the addition of nucleophiles like malonate anions, leading to the regioselective synthesis of substituted pyridines. nih.gov
Furthermore, the N-oxide functionality can direct metallation and subsequent electrophilic substitution to the C2 position. arkat-usa.org This allows for the introduction of a variety of functional groups ortho to the nitrogen atom.
Stereoselective Synthesis of Chiral Derivatives
One approach involves the stereoselective addition of organometallic reagents, such as Grignard reagents, to the pyridine N-oxide ring. rsc.orgacs.org These reactions can lead to the formation of C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines with good to excellent yields and stereoselectivity. acs.org The use of chiral ligands, such as sparteine, in conjunction with Grignard reagents can induce asymmetry in the addition to pyrazine (B50134) N-oxides, suggesting a potential pathway for chiral piperidine (B6355638) synthesis from pyridine N-oxides. rsc.orgresearchgate.net
Another strategy involves the asymmetric synthesis of atropisomeric bipyridine N,N'-dioxides through oxidative coupling. urfu.ru This method relies on the dimerization of monomeric chiral pyridine N-oxides and has been shown to be highly chemo- and stereoselective. urfu.ru While this would require initial modification of the starting material to introduce a chiral element, it highlights a pathway to complex chiral architectures.
Chemoenzymatic methods also offer a promising route to chiral derivatives. For instance, the enzymatic hydrolysis of racemic 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones has been used to obtain chiral products with high enantiomeric excess. nih.gov This suggests that derivatives of this compound could be subjected to similar enzymatic resolutions to access enantiopure compounds.
Advanced Chemical Applications of 3 Pyridinol, 5 Bromo , 1 Oxide and Its Derivatives
Role as a Ligand in Homogeneous and Heterogeneous Catalysis (Mechanism-focused)
While direct catalytic applications of 3-Pyridinol, 5-bromo-, 1-oxide are not extensively documented, the well-established chemistry of pyridine (B92270) N-oxides and substituted pyridinols allows for a clear projection of its potential role as a ligand. Pyridine N-oxides are known to be effective ligands and are sometimes used as oxidants or catalysts in various organic transformations. researchgate.net The N-oxide group can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity.
In palladium-catalyzed direct arylation reactions, pyridine N-oxides are used as substrates, where the N-oxide group acts as a directing group for C-H activation. fu-berlin.de A plausible catalytic cycle for a cross-coupling reaction involving a metal complex of this compound would involve:
Coordination: The N-oxide oxygen binds to the metal center (e.g., Pd(II)).
C-H Activation/Oxidative Addition: The metal center could facilitate the activation of a C-H bond on a coupling partner or undergo oxidative addition into the C-Br bond of another molecule. The electronic nature of the 5-bromo-3-hydroxypyridyl ligand would influence the kinetics of this step.
Transmetalation (if applicable): In cross-coupling reactions like Suzuki or Stille, a second component is transferred to the metal center.
Reductive Elimination: The coupled product is released, regenerating the catalyst. The steric and electronic properties of the this compound ligand would be crucial in this final step.
The table below summarizes catalytic systems where related pyridine derivatives are used, illustrating the potential roles for this compound.
| Catalyst/System | Ligand/Substrate Type | Application | Mechanistic Role of Pyridine Moiety |
|---|---|---|---|
| [Ru(bda)L₂] | 4-Bromopyridine | Water Oxidation | Axial ligand tunes the Ru(III)/Ru(II) redox potential, affecting catalytic current. acs.org |
| Pd(OAc)₂/P(t-Bu)₃ | Pyridine N-oxides | Direct Arylation | N-oxide acts as a directing group for C-H activation and substrate in coupling with bromoarenes. fu-berlin.de |
| Ruthenium(II) pincer complexes | Pyridinol derivatives | CO₂ Reduction | Part of the pincer ligand framework, influencing the electronic environment of the metal center. researchgate.net |
| Cr(III) Complexes | 3-Pyridinol | Alcohol Oxidation | Ligand coordinates to the Cr(III) center, forming a catalytically active species for aldehyde synthesis. researchgate.netmanchester.ac.uk |
Intermediacy in Complex Organic Synthesis Pathways
The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of complex molecules, particularly pharmaceuticals and natural products. chemimpex.com The N-oxide group activates the pyridine ring, making positions 2, 4, and 6 susceptible to nucleophilic attack, a reactivity pattern opposite to that of pyridine itself. researchgate.netumich.edu This allows for regioselective introduction of substituents. Following the desired substitution, the N-oxide can be readily removed by deoxygenation (e.g., with PCl₃ or H₂/Pd) to yield the functionalized pyridine.
The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. The hydroxyl group at the 3-position can be used for ether or ester linkages, or it can act as a directing group in certain electrophilic substitutions.
A notable example of a related structure's utility is the synthesis of the toxic natural product orellanine, a 3,3',4,4'-tetrahydroxy-2,2'-bipyridyl-N,N'-dioxide, which starts from 3-hydroxypyridine (B118123). dur.ac.uk This underscores the importance of the 3-hydroxypyridine N-oxide scaffold in accessing complex natural product architectures. The synthesis of a pharmaceutical ingredient might involve a pathway where this compound is first coupled via its bromo substituent and then further functionalized at a position activated by the N-oxide group.
The following table details key transformations where related brominated and hydroxylated pyridine intermediates are employed.
| Intermediate Type | Reaction Type | Reagents/Catalyst | Product Class | Significance |
|---|---|---|---|---|
| 5-Bromo-3-iodopyridin-2(1H)-one | Suzuki-Miyaura Coupling | Pd catalysts, K₂CO₃ | Biaryl compounds | Sequential, site-selective functionalization of di-halogenated pyridines. |
| 3-Bromopyridine-N-oxide | Nucleophilic Substitution | SOCl₂ or POCl₃ | 2-Chloro-3-bromopyridine | Activation by N-oxide allows nucleophilic chlorination at C2. researchgate.net |
| 3-Hydroxypyridine | Total Synthesis | Multi-step sequence | Orellanine (Natural Product) | Demonstrates the utility of the 3-hydroxypyridine core in complex synthesis. dur.ac.uk |
| 5-Bromo-1,2,3-triazine | SNAr / Cycloaddition | Phenols, Cs₂CO₃ | 3-Aryloxy-pyridines | Use of a heterocyclic precursor to build substituted pyridines, where 3-pyridinol is a viable nucleophile. acs.org |
Applications in Supramolecular Chemistry and Self-Assembly (Structure-focused)
The structure of this compound is primed for participation in a rich variety of non-covalent interactions, making it an excellent candidate for designing supramolecular assemblies and crystal engineering. acs.org The key interactions are hydrogen bonds and halogen bonds.
Hydrogen Bonding: The 3-hydroxyl group is a classic hydrogen bond donor, while the N-oxide oxygen is a strong hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust intermolecular chains or cyclic motifs. Studies on co-crystals of pyridine N-oxides with various acids show a propensity for strong O-H···O hydrogen bond formation, sometimes involving proton transfer to create an N-hydroxy pyridinium (B92312) cation. researchgate.net
Halogen Bonding: The bromine atom at the 5-position can act as a halogen bond donor. A halogen bond occurs when there is an attractive interaction between an electrophilic region on the halogen (the σ-hole) and a Lewis base. nih.gov The N-oxide oxygen of a neighboring molecule is an excellent halogen bond acceptor. Research on halogenopyridinium cations has shown that a positive charge on the pyridine ring significantly enhances the strength and prevalence of halogen bonding. acs.org While the N-oxide introduces a formal positive charge on the nitrogen, its effect on the C-Br bond's halogen-donating ability would be a key factor in its self-assembly.
The combination of a strong hydrogen-bonding axis (HO···N-O) and a potential halogen-bonding interaction (C-Br···O) allows for the programmed assembly of complex, multi-dimensional architectures. The interplay between these two interactions would direct the crystal packing, leading to specific, predictable solid-state structures.
This table summarizes the primary non-covalent interactions expected to direct the self-assembly of this compound.
| Interaction Type | Donor Group | Acceptor Group | Expected Structural Motif | Reference for Analogous Systems |
|---|---|---|---|---|
| Hydrogen Bond | 3-Hydroxyl (-OH) | N-Oxide Oxygen | Chains or Dimers | researchgate.net |
| Halogen Bond | 5-Bromo (C-Br) | N-Oxide Oxygen | Inter-chain/layer linking | acs.orgacs.org |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Stacked columns | acs.org |
Development as Precursors for Advanced Materials (focus on chemical role, not material properties)
The chemical functionalities of this compound make it an attractive precursor for the synthesis of advanced functional materials, such as polymers, metal-organic frameworks (MOFs), and surface-modified materials. The molecule's utility lies in its capacity to undergo specific chemical transformations that incorporate it into a larger macromolecular structure.
The primary chemical handles for polymerization or material integration are the hydroxyl and bromo groups:
Role of the Hydroxyl Group: The -OH group can be used as an initiating site for ring-opening polymerizations or can be converted into other functional groups, such as an acrylate (B77674) or methacrylate, to enable free-radical polymerization. It can also be used to graft the molecule onto surfaces of materials like silica (B1680970) or metal oxides through condensation reactions.
Role of the Bromo Group: The C-Br bond is a key functionality for forming new carbon-carbon bonds. It can be used in polycondensation reactions based on cross-coupling chemistry (e.g., Suzuki polycondensation) to create conjugated polymers. Such polymers are of interest in organic electronics. Alternatively, the bromine can be converted to other groups, such as an azide (B81097) or alkyne, to participate in "click" chemistry reactions (e.g., CuAAC or SPAAC) for materials functionalization.
For example, one could envision a synthetic route to a functional polymer where this compound is first protected at the hydroxyl group, then subjected to a Suzuki polycondensation reaction with a diboronic ester to form a polypyridine backbone. Subsequent deprotection would yield a polymer decorated with hydroxyl and N-oxide functionalities, which could be used for metal ion sensing or as a catalytic scaffold.
The table below outlines potential chemical transformations for integrating this compound into advanced materials.
| Functional Group | Chemical Reaction | Resulting Functionality/Material Type | Chemical Role of Precursor |
|---|---|---|---|
| 5-Bromo | Suzuki Polycondensation | Conjugated Polymer | Acts as an aryl halide monomer. |
| 3-Hydroxyl | Esterification with Acryloyl Chloride | Polymerizable Acrylate Monomer | Provides a reactive handle for radical polymerization. |
| 5-Bromo | Sonogashira Coupling with a Di-alkyne | Cross-linked Network Polymer | Serves as a bifunctional cross-linking agent. |
| 3-Hydroxyl & N-Oxide | Coordination with Metal Ions | Metal-Organic Framework (MOF) | Functions as a multitopic organic linker. chemimpex.com |
Environmental Chemical Pathways of 3 Pyridinol, 5 Bromo , 1 Oxide
Photodegradation Mechanisms and Products in Chemical Environments
The presence of a pyridine (B92270) N-oxide moiety and a carbon-bromine bond suggests that 3-Pyridinol, 5-bromo-, 1-oxide is susceptible to photodegradation in the environment. The absorption of ultraviolet (UV) radiation can trigger several chemical transformations.
The photochemistry of heteroaromatic N-oxides is a complex field, with reactions often proceeding through highly reactive intermediates. umich.edu Upon irradiation, pyridine N-oxides can undergo deoxygenation, a process that may be initiated from an excited triplet state. umich.edu For this compound, this would lead to the formation of 3-Pyridinol, 5-bromo-.
Furthermore, brominated aromatic compounds are known to undergo photodebromination. ua.es The carbon-bromine bond can undergo homolytic cleavage upon absorbing sufficient light energy, leading to the formation of a pyridinyl radical and a bromine radical. This reductive photodebromination is often dependent on the degree and pattern of bromine substitution on the aromatic ring. ua.es In the case of this compound, this could result in the formation of 3-Pyridinol, 1-oxide.
The interplay between these two photochemical pathways—deoxygenation and debromination—would likely lead to a mixture of degradation products. The relative importance of each pathway would depend on factors such as the wavelength of light and the presence of other chemical species in the environment that can act as photosensitizers or quenchers.
Table 1: Potential Photodegradation Products of this compound
| Parent Compound | Potential Photodegradation Product | Proposed Mechanism |
| This compound | 3-Pyridinol, 5-bromo- | Photochemical deoxygenation of the N-oxide. umich.edu |
| This compound | 3-Pyridinol, 1-oxide | Homolytic cleavage of the C-Br bond. ua.es |
| This compound | 3-Hydroxypyridine (B118123) | Combination of deoxygenation and debromination. |
Hydrolytic Stability and Chemical Degradation Pathways
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound under typical environmental pH conditions is expected to be relatively high.
The pyridine ring itself is generally stable towards hydrolysis. While the N-oxide group can increase the reactivity of the pyridine ring towards nucleophilic attack, under neutral environmental conditions, significant hydrolysis is not anticipated. scripps.edu
The carbon-bromine bond attached to an aromatic ring is also generally resistant to hydrolysis. However, the presence of the N-oxide and hydroxyl groups can influence the electronic properties of the pyridine ring, potentially affecting the stability of the C-Br bond. In some cases, heating with aqueous acids can lead to the replacement of a bromo substituent on a pyridine ring, but these conditions are not typical of most environmental compartments. researchgate.net
Biotransformation Pathways (Chemical Mechanisms, not ecotoxicity)
The biotransformation of pyridine and its derivatives by microorganisms is a well-documented environmental process. researchgate.nettandfonline.comvu.lt Bacteria, in particular, have been shown to degrade a wide range of substituted pyridines, often utilizing them as a source of carbon and nitrogen. tandfonline.com
The initial steps in the microbial metabolism of pyridines frequently involve hydroxylation of the pyridine ring. tandfonline.com Dioxygenase enzymes are often responsible for this initial oxidative attack. rsc.org For this compound, it is plausible that microorganisms could further hydroxylate the ring, leading to the formation of dihydroxy-bromo-pyridine N-oxide derivatives.
The presence of the bromine substituent can influence the rate and pathway of biodegradation. In some cases, halogenated organic compounds can be more resistant to microbial degradation. However, dehalogenation by microbial enzymes is also a known metabolic process. nih.gov This could involve the reductive, oxidative, or hydrolytic removal of the bromine atom.
Furthermore, the N-oxide functional group can also be a target for microbial enzymes. Some microorganisms are capable of reducing pyridine N-oxides back to the corresponding pyridine. semanticscholar.org
Therefore, the biotransformation of this compound could proceed through several competing or sequential pathways, including further ring hydroxylation, dehalogenation, and N-oxide reduction. The specific metabolites formed would depend on the microbial communities present and the environmental conditions.
Table 2: Plausible Biotransformation Reactions for this compound
| Reaction Type | Enzyme Class (Example) | Potential Product(s) |
| Ring Hydroxylation | Dioxygenase rsc.org | Dihydroxy-bromo-pyridine N-oxide derivatives |
| Dehalogenation | Dehalogenase nih.gov | 3-Pyridinol, 1-oxide |
| N-Oxide Reduction | N-oxide reductase semanticscholar.org | 3-Pyridinol, 5-bromo- |
Future Research Directions and Unexplored Avenues for 3 Pyridinol, 5 Bromo , 1 Oxide
Emerging Methodologies in Synthesis and Characterization
While classical methods for the synthesis of pyridine (B92270) N-oxides, such as oxidation with peroxides or peracids, are well-established, the future of synthesizing 3-Pyridinol, 5-bromo-, 1-oxide lies in the adoption of more sophisticated and efficient techniques. arkat-usa.org
Recent advancements in photoredox catalysis offer a promising avenue for the synthesis and functionalization of pyridine N-oxides. nih.gov Future research could focus on developing a visible-light-mediated synthesis of this compound. This could involve the late-stage oxidation of 5-bromo-3-pyridinol, potentially offering a more sustainable and selective alternative to traditional methods. Furthermore, photocatalytic methods could be explored for the direct C-H functionalization of the pyridine ring, allowing for the introduction of additional substituents with high regioselectivity. acs.org
The characterization of this compound and its derivatives would benefit from the application of advanced spectroscopic and crystallographic techniques. While standard NMR and mass spectrometry are routine, future studies should aim to employ more specialized techniques to probe the electronic structure and intermolecular interactions of this molecule. For instance, solid-state NMR could provide valuable insights into the crystal packing and hydrogen bonding networks, which are crucial for understanding its physical properties and potential applications in materials science. Advanced X-ray diffraction techniques, such as high-resolution and variable-temperature studies, could elucidate subtle structural details and phase transitions.
| Emerging Methodology | Potential Application for this compound | Anticipated Advantages |
| Photoredox Catalysis | Direct synthesis from 5-bromo-3-pyridinol and subsequent C-H functionalization. | Milder reaction conditions, higher selectivity, and access to novel derivatives. |
| Flow Chemistry | Continuous and scalable synthesis. | Improved safety, reproducibility, and process control. |
| Solid-State NMR | Characterization of crystalline forms and intermolecular interactions. | Detailed understanding of solid-state properties. |
| High-Resolution X-ray Diffraction | Precise determination of molecular structure and bonding. | Accurate structural data for computational modeling and structure-property relationship studies. |
Advanced Theoretical Model Applications for Predictive Chemistry
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, and its application to this compound could significantly accelerate its exploration. Future research should leverage advanced theoretical models to gain a deeper understanding of this compound's electronic structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) calculations can be employed to predict various molecular properties, including bond dissociation energies, electron density distribution, and frontier molecular orbitals. researchgate.net This information is invaluable for understanding the reactivity of the N-O bond and the pyridine ring. nih.gov For instance, DFT calculations could predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. youtube.com Furthermore, computational studies can elucidate the mechanism of potential reactions, providing insights that are often difficult to obtain experimentally.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of this compound and its derivatives. This would be particularly useful for exploring its potential applications in optoelectronic materials or as a fluorescent probe. By systematically modifying the substituents on the pyridine ring in silico, it would be possible to tune the photophysical properties of the molecule for specific applications.
| Theoretical Model | Predictive Application for this compound | Potential Impact |
| Density Functional Theory (DFT) | Prediction of reactivity, bond energies, and electronic structure. researchgate.net | Rational design of synthetic routes and prediction of reaction outcomes. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis and fluorescence spectra. | Guidance for the development of new photofunctional materials. |
| Molecular Dynamics (MD) Simulations | Simulation of behavior in different solvent environments and interactions with biological macromolecules. | Understanding of solubility, stability, and potential biological activity. |
Novel Reactivity and Transformation Pathways
The unique electronic nature of the pyridine N-oxide moiety, with its ability to act as both an electron-donating and electron-withdrawing group, opens the door to a wide range of novel transformations. arkat-usa.org Future research should focus on exploring the untapped reactivity of this compound.
The N-oxide group can act as an internal oxidant, facilitating a variety of intramolecular reactions. For example, it could direct C-H activation at specific positions on the pyridine ring or on appended side chains. The development of transition-metal-catalyzed reactions that leverage the N-oxide as a directing group is a particularly promising area of research.
Furthermore, the interplay between the bromo, hydroxyl, and N-oxide functionalities could lead to unique and unexplored reactivity. For instance, the bromine atom could serve as a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov The hydroxyl group could be functionalized to modulate the electronic properties of the ring or to act as a point of attachment for other molecules. The potential for synergistic effects between these functional groups in directing reactivity warrants thorough investigation.
Recent developments have shown that pyridine N-oxides can undergo a nitrogen-to-carbon atom swap, transforming the pyridine ring into a benzene (B151609) ring. chemrxiv.org Investigating this "point mutation" chemistry for this compound could provide a novel route to highly substituted phenolic compounds.
| Reaction Type | Potential Transformation of this compound | Significance |
| Transition-Metal-Catalyzed C-H Functionalization | Directed functionalization of the pyridine ring. acs.org | Access to a wider range of derivatives with tailored properties. |
| Palladium-Catalyzed Cross-Coupling | Suzuki, Sonogashira, and Buchwald-Hartwig reactions at the C-Br position. | Modular synthesis of complex molecules. |
| Rearrangement Reactions | Exploration of skeletal rearrangements induced by the N-oxide group. | Discovery of novel heterocyclic scaffolds. |
| N-to-C Atom Swap | Conversion to a substituted phenol (B47542) derivative. chemrxiv.org | A new synthetic route to valuable carbocyclic compounds. |
Potential for Innovative Chemical Applications in Underexplored Fields
The unique combination of functional groups in this compound makes it an attractive candidate for a variety of applications in fields that have yet to be fully explored for this particular molecule.
In the realm of materials science, the ability of the N-oxide and hydroxyl groups to participate in hydrogen bonding suggests that this compound could be a valuable building block for the construction of supramolecular assemblies and coordination polymers. The bromine atom could also be exploited to form halogen bonds, providing an additional tool for controlling the solid-state architecture. These materials could have interesting properties, such as porosity, luminescence, or catalytic activity.
The electronic properties of pyridine N-oxides also make them interesting candidates for applications in organic electronics. Future research could explore the use of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or dye-sensitized solar cells. The ability to tune the electronic properties through substitution on the pyridine ring would be a key advantage in this context.
Furthermore, the demonstrated biological activity of many pyridine N-oxide derivatives suggests that this compound could serve as a scaffold for the development of new therapeutic agents. nih.gov Its potential as a fungicide has been noted for the parent compound, 5-Bromo-3-pyridinol. medchemexpress.com The N-oxide functionality can modulate physicochemical properties such as solubility and membrane permeability, which are crucial for drug development.
| Underexplored Field | Potential Application of this compound | Key Features to Exploit |
| Supramolecular Chemistry | Building block for self-assembled materials. | Hydrogen and halogen bonding capabilities. |
| Organic Electronics | Component in electronic devices. | Tunable electronic properties and potential for charge transport. |
| Medicinal Chemistry | Scaffold for drug discovery. nih.gov | Potential for diverse biological activities and favorable physicochemical properties. |
| Organocatalysis | Chiral ligand or catalyst in asymmetric synthesis. scripps.edu | The N-oxide as a Lewis basic site and potential for chiral derivatization. |
Q & A
Basic Research Question
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection.
- Ventilation: Brominated compounds may release toxic fumes (e.g., HBr) under heating; conduct reactions in fume hoods.
- Waste Disposal: Halogenated waste must be segregated and treated as hazardous .
How does the N-oxide moiety in 3-Pyridinol derivatives affect solubility and crystallinity compared to non-oxidized analogs?
Basic Research Question
The N-oxide group increases polarity, enhancing solubility in polar solvents (e.g., water, ethanol). This property aids in crystallization for X-ray studies. However, hygroscopicity may complicate storage. Comparative solubility tests (e.g., shake-flask method) and DSC/TGA analysis quantify these effects .
What are the limitations of current spectral databases (e.g., NIST) for identifying 5-bromo-3-Pyridinol derivatives, and how can researchers address them?
Advanced Research Question
NIST databases lack comprehensive entries for brominated pyridinols, particularly 1-oxide forms. Researchers should:
- Supplement with In-House Data: Acquire high-resolution MS and NMR spectra for internal reference.
- Leverage Isotopic Patterns: Bromine’s distinct isotopic signature aids in MS interpretation .
- Collaborate with Crystallography Labs: Share structural data to populate public databases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
